molecular formula C6H6N2O3 B019186 4-Nitro-2-picoline N-oxide CAS No. 5470-66-6

4-Nitro-2-picoline N-oxide

Cat. No. B019186
CAS RN: 5470-66-6
M. Wt: 154.12 g/mol
InChI Key: FTTIAVRPJGCXAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

  • 4-Nitro-2-picoline N-oxide forms complexes with other compounds. For example, it forms a 1:1 complex with 4-nitrophenol, where the two moieties are held together by an intermolecular hydrogen bond, showing a partial overlap between the rings of the molecules (Moreno-Fuquen, Gambardella, & Santos, 1996).
  • It also forms complexes with lanthanide perchlorates, with a tentative coordination number of 6 assigned for all the complexes (Navaneetham & Soundararajan, 1980).

Molecular Structure Analysis

  • The molecular structure of 4-Nitro-2-picoline N-oxide in its complexes reveals interesting features. The structural analysis shows that the complex can be described by two planes containing the 4-Nitro-2-picoline N-oxide and other molecular moieties respectively (Moreno-Fuquen et al., 1996).

Chemical Reactions and Properties

  • Reactions of 4-Nitro-2-picoline N-oxide with p-nitrobenzenesulfenyl chloride have been studied, revealing insights into the chemical behavior and reaction products of this compound (Ōae & Ikura, 1965).

Physical Properties Analysis

  • The physical properties of 4-Nitro-2-picoline N-oxide, especially when it forms complexes with other molecules, are influenced by its molecular structure and the nature of these complexes. The overlap between the rings in the complexes and the hydrogen bonding patterns play a significant role in determining these properties.

Chemical Properties Analysis

Scientific Research Applications

  • Chemical Reactions : 4-Nitro-2-picoline N-oxide undergoes reactions with phenylacetic anhydride, leading to the formation of oxidation-reduction products, benzaldehyde, carbon dioxide, picolines, diphenylmaleic anhydride, and rearrangement products (Cohen & Fager, 1965).

  • Mutagenic Tool : It serves as a mutagenic tool in Aspergillus nidulans, inducing substitutions in guanine and adenine residues. This property is utilized for gene saturation and identifying causative mutations through whole genome resequencing (Downes et al., 2014).

  • Photochemical Therapy : NO-ruthenium complexes, involving 4-Nitro-2-picoline N-oxide, have potential applications in photochemical therapy for various diseases, as they produce nitric oxide and water upon exposure to light (Sauaia et al., 2005).

  • Complex Formation : The synthesis and characterization of 4-nitro 2-picoline-l-oxide complexes of lanthanide perchlorates have shown that these compounds exhibit strong ionic and anionic bonding (Navaneetham & Soundararajan, 1980).

  • Drug Precursor Synthesis : Efficient and regioselective synthesis of 2-amino-5-bromo-3-nitro-4-picoline, a precursor for a drug candidate, is performed using a 2-nitramino-picoline intermediate (Bhattacharya et al., 2007).

  • Electrochemical Sensing : Bi2WO6/rGOS nanocomposite modified electrodes are used for the sensitive and rapid detection of 4-Nitro-2-picoline N-oxide in biological samples, with a nanomolar detection limit (Muthumariyappan et al., 2019).

  • Toxicology and Carcinogenicity Studies : Isomeric picoline N-oxides, including 4-Nitro-2-picoline N-oxide, induce cytochromes P450 2B and 2E1 in rat liver, contributing to their toxicity and potential carcinogenicity (Murray et al., 1997).

Safety And Hazards

4-Nitro-2-picoline N-oxide is suspected of causing cancer and genetic defects. It may cause respiratory irritation and is harmful if inhaled. It causes serious eye irritation and skin irritation. It is also harmful in contact with skin and if swallowed .

properties

IUPAC Name

2-methyl-4-nitro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTTIAVRPJGCXAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C=CC(=C1)[N+](=O)[O-])[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30203168
Record name Pyridine, 2-methyl-4-nitro-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30203168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitro-2-picoline N-oxide

CAS RN

5470-66-6
Record name Pyridine, 2-methyl-4-nitro-, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5470-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitro-2-picoline N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005470666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5470-66-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27962
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyridine, 2-methyl-4-nitro-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30203168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-4-nitropyridine N-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Nitro-2-picoline N-oxide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HE74V4WGL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A 25 mL round bottom flask was charged with conc. H2SO4 (1 mL) and cooled to 0° C. 2-Methylpyridine 1-oxide (0.4 g, 0.003 mol, Aldrich) was added in one portion, followed by the addition of fuming HNO3 (1 mL, spectrochem, india) in a drop-wise fashion. The reaction was stirred at rt for 30 min and a further 12 h at 70° C. Reaction progress was monitored by TLC (50% EtOAc in petroleum ether). After completion of the reaction, EtOAc (10 mL) was added to the reaction mixture after cooling to 0° C. and the reaction was neutralized to pH-8-9 with 40% NaOH solution, and extracted with EtOAc (2×10 mL). The combined organic layers were dried over anhydrous sodium sulfate, filtered and concentrated to give the title compound as a yellow solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 8.82 (d, J=5.4 Hz, 1H), 8.03 (d, J=1.8 Hz, 1H), 7.92 (dd, J=1.8, 5.1 Hz, 1H), 2.64 (s, 3H).
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

98% sulfuric acid (17.5 ml) was added dropwise to 2-picoline-1-oxide (5.22 g) under stirring at cooling in an ice-bath. To the mixture was added dropwise nitric acid (fuming, 15 ml) under the same condition. After completion of the additieon, the mixture was heated at 80°-90° C. for 2 hours. The reaction mixture was allowed to cool to room temperature, poured into water (100 ml) and alkalined with aN aqueous sodium hydroxide. The resultant mixture was extracted with chloroform four times. The combined extracts were dried over sodium sulfate. Removal of the solvent gave 4-nitro-2-picoline-1-oxide (6.52 g).
Quantity
17.5 mL
Type
reactant
Reaction Step One
Quantity
5.22 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Nitro-2-picoline N-oxide
Reactant of Route 2
4-Nitro-2-picoline N-oxide
Reactant of Route 3
Reactant of Route 3
4-Nitro-2-picoline N-oxide
Reactant of Route 4
Reactant of Route 4
4-Nitro-2-picoline N-oxide
Reactant of Route 5
Reactant of Route 5
4-Nitro-2-picoline N-oxide
Reactant of Route 6
4-Nitro-2-picoline N-oxide

Citations

For This Compound
42
Citations
NS Navaneetham, S Soundararajan - … of the Indian Academy of Sciences …, 1981 - Springer
… 4-Nitro 2-picoline-Noxide was prepared by nitrating 2-picoline-N-oxide by a method similar to that for the preparation of 4-nitro pyridine-N-oxide (Katritzky et al 1957) ; and 4-chloro 2-…
Number of citations: 5 link.springer.com
JS Riedeman, TM Jarrell, C Jin, H Sheng… - International Journal of …, 2018 - Elsevier
… DMA and protonated 4-nitro-2-picoline N-oxide were carried … 4-Nitro-2-picoline N-oxide was introduced into one side of … ions except protonated 4-nitro-2-picoline N-oxide. The isolated …
Number of citations: 5 www.sciencedirect.com
LW Deady, RA Shanks, AD Campbell… - Australian Journal of …, 1971 - CSIRO Publishing
… 4-Nitro-2-picoline N-oxide obtained by the facile nitration2 of 2-picoline Noxide15 proved to … conditions proved unsatisfactory for 4-nitro-2-picoline N-oxide which required prolonged …
Number of citations: 20 www.publish.csiro.au
S Oae, S Tamagaki, T Negoro, S Kozuka - Tetrahedron, 1970 - Elsevier
… In fact, the inability of 4-nitro-2-picoline N-oxide to undergo rearrangement with acetic anhydride under the same conditions is undoubtedly associated with the very low basicity of the N…
Number of citations: 16 www.sciencedirect.com
A ASHIMORI, T ONO, T UCHIDA, Y OHTAKI… - Chemical and …, 1990 - jstage.jst.go.jp
… Introduction of a NO2 Group (Chart 2) 2-Picoline-N— oxide (9) was easily nitrated with fuming HNO3 and HZSO4 to give 4—nitro—2—picoline—N—oxide (10) in high yield.” Nitro group …
Number of citations: 108 www.jstage.jst.go.jp
KC Agrawal, AC Sartorelli - Journal of Medicinal Chemistry, 1978 - ACS Publications
… To a solution of 4.62 g (0.03 mol) of 4-nitro-2-picoline N-oxide in 100 mL of dioxane was … Initial fractions containedunreacted 4-nitro-2-picoline N-oxide which was then followed by …
Number of citations: 34 pubs.acs.org
N Zaman, R Guillot, K Sénéchal-David, ML Boillot - Tetrahedron Letters, 2008 - Elsevier
… (i) Nitration of 2-picoline-N-oxide 1 is realised by in situ nitric acid generation to afford 4-nitro-2-picoline-N-oxide 4. At this stage, the substitution of the nitro group for bromine atom is not …
Number of citations: 11 www.sciencedirect.com
KC Agrawal, BA Booth, SM DeNuzzo… - Journal of Medicinal …, 1976 - ACS Publications
… Direct nucleophilic substitution of 4-nitro-2-picoline N-oxide was also successful when employed with one of the amines (ie, morpholine). However, the yields with this latter …
Number of citations: 22 pubs.acs.org
F Zhang, XF Duan - Organic letters, 2011 - ACS Publications
… In a preliminary experiment, a complex mixture was obtained when 4-nitro-2-picoline N-oxide (1a) was treated with phenylmagnesium bromide (2a) at −20 C. However, at lowered …
Number of citations: 59 pubs.acs.org
M Tamura, Y Urano, K Kikuchi, T Higuchi… - Chemical and …, 2000 - jstage.jst.go.jp
… Synthesis 4—Nitro-2-picoline N—Oxide 21 To 2-picoline N—oxide 1 in 0.1-12804 28 ml, fum. HNO3 21 ml was added dropwise at 0C. The reaction mixture was heated at 110—115 C …
Number of citations: 41 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.